4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide
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Overview
Description
4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is a synthetic organic compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, 3-methyl-2-bromoacetylthiazole is prepared by reacting 3-methylthiazole with bromoacetyl bromide in the presence of a base such as sodium hydroxide.
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Sulfonamide Formation: : The benzenesulfonamide moiety is introduced by reacting the thiazole derivative with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with various electrophiles, forming new C-N or C-S bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Biological Research: The compound can be used to study the effects of thiazole derivatives on various biological pathways and targets.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide: can be compared to other thiazole derivatives such as:
Uniqueness
The unique combination of a bromine atom, thiazole ring, and benzenesulfonamide group in this compound may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(NZ)-4-bromo-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S2/c1-13-6-7-16-10(13)12-17(14,15)9-4-2-8(11)3-5-9/h2-7H,1H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQJJEBMQZYJQT-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N\S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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